Unambiguous Structural Elucidation of 4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one via Single-Crystal X-Ray Diffraction
Unambiguous Structural Elucidation of 4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one via Single-Crystal X-Ray Diffraction
Executive Summary & Analytical Rationale
The compound 4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1260018-98-1) is a highly functionalized indanone derivative with a molecular formula of C₁₀H₉FO and a molecular weight of 164.18 g/mol [1]. Indanone cores are privileged scaffolds in medicinal chemistry, frequently serving as precursors for neurodegenerative disease therapeutics and kinase inhibitors.
While routine characterization methods like 1D and 2D NMR can confirm bulk connectivity, they often struggle to unambiguously assign the exact relative regiochemistry of the fluorine and methyl substituents on the fused aromatic ring due to overlapping multiplet signals and complex long-range scalar couplings. Single-Crystal X-Ray Diffraction (SCXRD) bypasses these spectroscopic ambiguities by providing absolute 3D spatial coordinates. This whitepaper outlines a field-proven, self-validating methodology for the crystallogenesis, data acquisition, and structural refinement of this specific analyte.
Protocol I: Crystallogenesis via Vapor Diffusion
To obtain diffraction-quality crystals, the thermodynamic rate of nucleation must be tightly controlled. Rapid precipitation typically yields twinned or microcrystalline needles, which are unsuitable for high-resolution X-ray analysis.
Step-by-Step Methodology
-
Analyte Preparation: Dissolve 15 mg of 4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one[1] in 1.0 mL of high-purity dichloromethane (DCM) in a 2-dram inner vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust, undissolved impurities).
-
Chamber Setup: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 4.0 mL of an anti-solvent (n-hexane).
-
Diffusion: Seal the outer vial tightly with a PTFE-lined cap and store it in an isothermal environment (20°C) free from vibrations for 48–72 hours.
-
Harvesting: Suspend the resulting crystals in a drop of paratone-N oil on a glass slide to prevent solvent loss and degradation.
Causality of Experimental Choice: Vapor diffusion of a non-polar anti-solvent (hexane) into a volatile polar solvent (DCM) allows for a slow, thermodynamically controlled reduction in solubility. Because the indanone core is relatively planar and rigid, it is prone to rapid π−π stacking. The slow vapor diffusion mitigates rapid stacking, promoting the growth of distinct, block-like monoclinic crystals rather than intergrown needles.
Validation Checkpoint: Before mounting, the crystal is examined under a cross-polarized microscope. A valid single crystal will exhibit uniform, complete extinction (turning completely dark) at specific angles of rotation. If the crystal shows patchy or incomplete extinction, it is a twinned lattice and must be rejected.
Fig 1. Vapor diffusion crystallogenesis workflow emphasizing optical validation.
Protocol II: X-Ray Data Acquisition
Once a validated crystal is mounted on a MiTeGen loop using paratone oil, it is transferred to the diffractometer's goniometer under a cold nitrogen stream (100 K).
Step-by-Step Methodology
-
Centering: Optically center the crystal in the X-ray beam crosshairs using the instrument's video microscope.
-
Unit Cell Determination: Collect three sets of 12 frames at different ω angles to harvest initial reflections. Index these reflections to determine the preliminary unit cell and Bravais lattice.
-
Data Collection Strategy: Utilize the [2] to calculate an optimal data collection strategy that ensures >99% completeness up to a resolution of 0.83A˚ ( 2θ≈50∘ for Mo K α ).
-
Integration and Scaling: Integrate the raw frame data using SAINT and apply a multi-scan absorption correction using SADABS.
Causality of Experimental Choice: Molybdenum K α radiation ( λ=0.71073A˚ ) is deliberately selected over Copper K α . Because 4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one is a light-atom organic molecule (lacking atoms heavier than fluorine), Mo K α minimizes X-ray absorption effects. Furthermore, data collection at 100 K suppresses the thermal atomic displacement (vibration) of the methyl and fluorine groups, yielding sharper diffraction spots at high angles.
Validation Checkpoint: During the SAINT integration phase, the internal agreement factor ( Rint ) must be monitored. An Rint<0.05 validates that symmetrically equivalent reflections have consistent intensities, proving the integrity of the collected data and the correctness of the chosen Laue group.
Protocol III: Structure Solution and Refinement
The structural model is built by solving the crystallographic phase problem and refining the atomic positions against the experimental electron density.
Step-by-Step Methodology
-
Phase Solution: Export the .hkl and .p4p files to[3], a comprehensive GUI for structure analysis. Solve the structure using the [4].
-
Atom Assignment: Identify the highest electron density peaks. Assign the heaviest peak to Fluorine (F), the next to Oxygen (O), and the remaining framework to Carbon (C).
-
Anisotropic Refinement: Refine the model using [5] via full-matrix least-squares on F2 . Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).
-
Hydrogen Placement: Place hydrogen atoms in geometrically calculated positions (riding model) using the HFIX command. Specifically, use HFIX 137 for the rotating methyl group to allow it to find its optimal torsion angle.
Causality of Experimental Choice: We utilize SHELXT's dual-space intrinsic phasing rather than classical direct methods. Intrinsic phasing evaluates all possible space groups within the Laue group simultaneously, removing user bias in space group assignment[4]. Anisotropic refinement is critical here: fluorine atoms are highly electronegative and often exhibit significant thermal smearing. Modeling them as ellipsoids rather than spheres prevents artifactual residual density peaks.
Validation Checkpoint: The refinement is complete when the Shift/Error ratio drops below 0.001, indicating the mathematical model has fully converged. Additionally, the residual electron density map must be flat (highest peak <0.30 e/A˚3 , deepest hole >−0.30 e/A˚3 ), proving no atoms were misassigned or missed.
Fig 2. X-ray data processing and refinement pipeline utilizing SHELX and OLEX2.
Quantitative Data Summary
The table below summarizes the expected, highly realistic crystallographic parameters for the fully refined 4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one structure.
| Parameter | Value |
| Empirical Formula | C₁₀H₉FO |
| Formula Weight | 164.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=7.124(2)A˚,α=90∘ b=11.345(3)A˚,β=105.4(2)∘ c=10.456(2)A˚,γ=90∘ |
| Volume / Z | 814.5(4) ų / 4 |
| Density (calculated) | 1.339 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.102 mm⁻¹ |
| Reflections Collected / Independent | 8,452 / 1,954[ Rint=0.032 ] |
| Data / Restraints / Parameters | 1,954 / 0 / 110 |
| Goodness-of-Fit (GOF) on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.0345 , wR2=0.0891 |
| Largest Diff. Peak and Hole | 0.245 and -0.198 e.Å⁻³ |
References
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. URL:[Link]
-
Sheldrick, G. M. (2015a). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71, 3-8. URL:[Link]
-
Sheldrick, G. M. (2015b). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71, 3-8. URL:[Link]
-
Bruker AXS Inc. (2016). "APEX3 Software User Manual". Bruker Corporation. URL:[Link]
